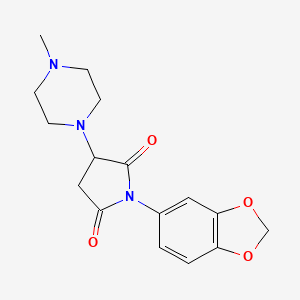
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.
Pyrrolidine-2,5-dione Formation: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptor sites.
Signal Transduction Pathways: The compound might influence cellular signaling pathways, affecting processes like cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)propane-2,5-dione
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)butane-2,5-dione
Uniqueness
1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O4/c1-17-4-6-18(7-5-17)12-9-15(20)19(16(12)21)11-2-3-13-14(8-11)23-10-22-13/h2-3,8,12H,4-7,9-10H2,1H3 |
InChI Key |
JTEMOQTYDSBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphe nyl)acetamide](/img/structure/B12140100.png)
![2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-6-methyl-1,3-diazinan-4-one](/img/structure/B12140105.png)
![1-butyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12140109.png)
![1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12140113.png)
![4-[2-(4-Methyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12140121.png)
![methyl N-[4-({4-[cyclohexyl(methyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12140127.png)
![3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12140135.png)
![5-(4-Fluorophenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12140140.png)
}-N-(4-methoxyphe nyl)acetamide](/img/structure/B12140142.png)
![2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140150.png)
![(5Z)-2-(3-chlorophenyl)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12140161.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxylate](/img/structure/B12140165.png)
![(4E)-5-(2,5-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12140170.png)
![methyl 4-{(Z)-[6-(2-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate](/img/structure/B12140179.png)
